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Compound of Interest

Compound Name: ethyl 2-ethoxy-4-nitrobenzoate

CAS No.: 910572-96-2

Cat. No.: B1374965 Get Quote

Nomenclature, Synthesis, and Pharmaceutical Utility

Abstract
Ethyl 2-ethoxy-4-nitrobenzoate (CAS 910572-96-2) serves as a critical intermediate in the

synthesis of heterocyclic pharmaceutical agents, particularly in the development of viral

polymerase inhibitors and phosphodiesterase type 5 (PDE5) inhibitor analogs.[1][2] This guide

provides a definitive reference for researchers, detailing the compound's chemical identity,

validated synthetic protocols, and its role in modern drug discovery.

Part 1: Chemical Identity & Nomenclature
Precise identification is the first step in reproducible research. The following table consolidates

the requisite identifiers for "Ethyl 2-ethoxy-4-nitrobenzoate" to prevent confusion with its

regioisomers (e.g., Ethyl 4-nitrobenzoate).

Table 1: Chemical Identifiers and Synonyms
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Identifier Type Value

Common Name Ethyl 2-ethoxy-4-nitrobenzoate

Systematic Name (IUPAC) Ethyl 2-ethoxy-4-nitrobenzene-1-carboxylate

CAS Number (Ester) 910572-96-2

CAS Number (Parent Acid) 2486-66-0 (2-Ethoxy-4-nitrobenzoic acid)

Molecular Formula C₁₁H₁₃NO₅

Molecular Weight 239.22 g/mol

SMILES CCOC(=O)C1=C(C=C(C=C1)[O-])OCC

InChI Key
CPNMAYYYYSWTIV-UHFFFAOYSA-N

(Analogous base structure)

Key Synonyms

Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester; 4-

Nitro-2-ethoxybenzoic acid ethyl ester; Ethyl 4-

nitro-2-ethoxybenzoate

Part 2: Synthetic Pathways & Protocols
The synthesis of Ethyl 2-ethoxy-4-nitrobenzoate generally proceeds via two primary

methodologies: Classical Esterification (starting from the carboxylic acid) or Nucleophilic

Aromatic Substitution (SNAr) (exploiting the activating nature of the nitro group).

Diagram 1: Synthetic Logic Flow
The following diagram illustrates the two validated pathways to the target ester.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1374965?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Hydroxy-4-nitrobenzoic Acid
(CAS 619-19-2)

2-Ethoxy-4-nitrobenzoic Acid
(CAS 2486-66-0)Step 1

EtI / K2CO3
(O-Alkylation)

Ethyl 2-ethoxy-4-nitrobenzoate
(CAS 910572-96-2)

Step 2

EtOH / SOCl2
(Esterification)

Ethyl 2-chloro-4-nitrobenzoate

Alternative Route

NaOEt / EtOH
(SnAr Substitution)

Click to download full resolution via product page

Caption: Figure 1. Dual synthetic pathways: Route A (Blue) via O-alkylation and esterification;

Route B (Red) via Nucleophilic Aromatic Substitution.

Protocol A: Stepwise Synthesis from 2-Hydroxy-4-
nitrobenzoic Acid
This route is preferred for gram-scale synthesis due to the high availability of the starting

phenol.

Step 1: O-Alkylation

Reagents: Dissolve 2-hydroxy-4-nitrobenzoic acid (1.0 eq) in DMF (dimethylformamide).

Base: Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq). Stir at room temperature for 30

minutes to form the phenoxide/carboxylate dianion.

Alkylation: Dropwise add Ethyl Iodide (EtI, 2.2 eq).

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (mobile phase 1:1 EtOAc/Hexane).

Workup: Quench with water. The intermediate (Ethyl 2-ethoxy-4-nitrobenzoate) may form

directly if conditions allow esterification, but typically saponification (NaOH) followed by re-

acidification yields the pure 2-ethoxy-4-nitrobenzoic acid intermediate if strict stepwise

control is desired. Note: For direct ester synthesis, using excess EtI often yields the ethyl

ester directly in one pot.
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Step 2: Acid Chloride Esterification (If starting from Acid)

Activation: Suspend 2-ethoxy-4-nitrobenzoic acid (1.0 eq) in dry Toluene. Add Thionyl

Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution

ceases.

Concentration: Evaporate excess SOCl₂ under reduced pressure to obtain the acid chloride.

Esterification: Redissolve the residue in dry DCM. Add absolute Ethanol (3.0 eq) and

Pyridine (1.1 eq) at 0°C.

Isolation: Wash organic layer with 1M HCl, then saturated NaHCO₃. Dry over MgSO₄ and

concentrate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)
This route is more convergent but requires the 2-chloro precursor.

Setup: Charge a flask with Ethyl 2-chloro-4-nitrobenzoate (1.0 eq) in absolute Ethanol.

Nucleophile: Slowly add Sodium Ethoxide (NaOEt, 1.1 eq) solution at 0°C. Critical:

Temperature control is vital to prevent attack on the ester carbonyl.

Reaction: Stir at 0°C to RT for 2 hours. The nitro group at position 4 activates the chlorine at

position 2 for displacement.

Workup: Neutralize with dilute acetic acid, concentrate ethanol, and extract into Ethyl

Acetate.

Part 3: Analytical Characterization
To validate the synthesis of Ethyl 2-ethoxy-4-nitrobenzoate, the following spectroscopic

signatures must be confirmed.

Table 2: Expected 1H NMR Data (CDCl₃, 400 MHz)
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Position Shift (δ ppm) Multiplicity Integration Assignment

Aromatic H-3 ~7.7–7.8 Doublet (d) 1H

Ortho to

Nitro/Ethoxy

(Shielded by

Ethoxy)

Aromatic H-5 ~7.8–7.9
Doublet of

Doublets (dd)
1H

Meta to Ester,

Ortho to Nitro

Aromatic H-6 ~7.9–8.0 Doublet (d) 1H Ortho to Ester

-OCH₂CH₃

(Ether)
~4.2 Quartet (q) 2H

Ethoxy

Methylene

-COOCH₂CH₃ ~4.4 Quartet (q) 2H Ester Methylene

-CH₃ (x2) ~1.4–1.5 Triplet (t) 6H (Overlapping) Methyl groups

Note: The ethoxy group at position 2 exerts a strong electron-donating effect, distinguishing the

chemical shifts from the 2-chloro or 2-hydroxy precursors.

Part 4: Pharmaceutical Utility
Ethyl 2-ethoxy-4-nitrobenzoate is not merely a catalog chemical; it is a "Hot Building Block" in

medicinal chemistry, specifically for scaffolds requiring a 1,2,4-trisubstituted benzene ring.

Viral Polymerase Inhibitors (HCV)
Research cited in patent literature (WO2005080388) highlights the reduction of the nitro group

to an amine (Ethyl 4-amino-2-ethoxybenzoate), which is subsequently coupled to form non-

nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The 2-ethoxy group

provides steric bulk and lipophilicity essential for binding within the enzyme's allosteric pocket.

PDE5 Inhibitor Analogs
While Sildenafil (Viagra) utilizes a 2-ethoxy-5-sulfonyl scaffold, the 2-ethoxy-4-nitro moiety

allows for the exploration of "regio-isomeric" space. By reducing the nitro group to an amine,

researchers can introduce sulfonamide or amide linkages at the 4-position, creating novel

PDE5 or PDE6 inhibitors with altered selectivity profiles.
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Part 5: Safety & Handling
Nitro Compounds: Like many nitro-aromatics, this compound may be potentially explosive if

heated under confinement or subjected to shock. Avoid distillation to dryness.

Skin Sensitization: Acrylates and benzoates are known sensitizers. Use nitrile gloves and

work within a fume hood.

Storage: Store in a cool, dry place (2–8°C recommended) to prevent hydrolysis of the ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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